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molecular formula C14H18BClO4 B1425304 Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 408492-29-5

Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1425304
M. Wt: 296.55 g/mol
InChI Key: OUPWIYDRPYRHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

aniline (0.360 mL, 3.95 mmol) was added to methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (900 mg, 3.03 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (139 mg, 0.15 mmol), [Reactants] and potassium phosphate (1546 mg, 7.28 mmol) in degassed DME (10 mL) at 20°C under nitrogen. The reaction was stirred at 100 °C for 24 hours. The reaction mixture was allowed to cool then filtered through celite, washing with ethyl acetate. The filtrate was evaporated under reduced pressure to give a brown residue. Not progressed any further.
Name
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Quantity
0.000455 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00395 mol
Type
reactant
Reaction Step Three
Quantity
0.00303 mol
Type
reactant
Reaction Step Four
Quantity
0.000455 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
654
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Quantity
0.000455 mol
Type
reagent
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0.00395 mol
Type
reactant
Smiles
C1=CC=C(C=C1)N
Step Four
Name
Quantity
0.00303 mol
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)OC
Step Five
Name
Quantity
0.000455 mol
Type
catalyst
Smiles
CC(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
0.000152 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=CC=CC=C3)C(=O)OC
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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